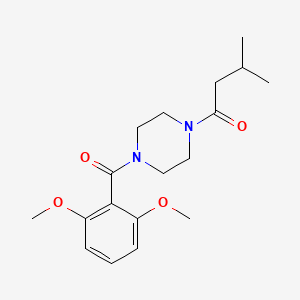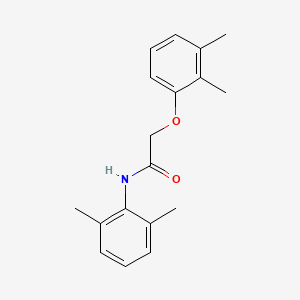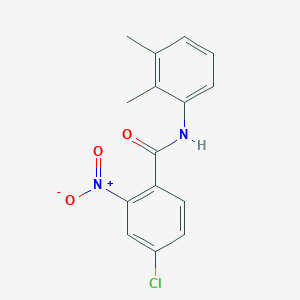![molecular formula C17H21N3S B5546481 1-[4-(methylthio)benzyl]-4-(2-pyridinyl)piperazine](/img/structure/B5546481.png)
1-[4-(methylthio)benzyl]-4-(2-pyridinyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of piperazine derivatives, including "1-[4-(methylthio)benzyl]-4-(2-pyridinyl)piperazine," often involves the nucleophilic substitution reactions, where piperazine acts as a nucleophile towards activated halogenated compounds or through the reaction of piperazine with aldehydes or ketones in the presence of reducing agents. A notable example includes the synthesis of 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazine hydrochlorides, highlighting the versatility of piperazine chemistry in producing a wide array of substituted derivatives for further pharmacological testing (Tung, 1957).
Molecular Structure Analysis
X-ray crystallography studies have provided detailed insights into the molecular structure of piperazine derivatives. For example, the crystal and molecular structure determination by X-ray analysis revealed the presence of chair conformation in the piperazine ring, indicating a common structural feature among piperazine derivatives. This conformational aspect is crucial for the interaction of these molecules with biological targets (Özbey et al., 1998).
Chemical Reactions and Properties
The chemical reactions involving piperazine derivatives can vary widely, depending on the functional groups attached to the piperazine core. Piperazine derivatives undergo reactions such as N-alkylation, acylation, and sulfonylation, providing a methodological basis for the synthesis of a diverse range of compounds with potential biological activities. These reactions are instrumental in the development of compounds with improved pharmacological properties (Matsumoto & Minami, 1975).
Physical Properties Analysis
The physical properties of "1-[4-(methylthio)benzyl]-4-(2-pyridinyl)piperazine" and related compounds, such as solubility, melting point, and crystalline structure, are influenced by the molecular configuration and the nature of substituents on the piperazine ring. For instance, the introduction of a piperazine unit has been shown to significantly enhance the aqueous solubility and improve oral absorption in pharmacological candidates, demonstrating the impact of molecular modifications on the physical properties of these compounds (Shibuya et al., 2018).
Chemical Properties Analysis
The chemical properties of piperazine derivatives, including reactivity, stability, and pharmacological activity, are profoundly affected by the substituents on the piperazine nucleus. The versatility of piperazine chemistry allows for the synthesis of compounds with a wide range of biological activities, from antibacterial to antipsychotic effects. The structural diversity obtained through chemical modifications on the piperazine ring underscores the compound's potential in drug discovery and development (Matsumoto & Minami, 1975).
科学的研究の応用
Antibacterial Agents
Research on derivatives related to "1-[4-(methylthio)benzyl]-4-(2-pyridinyl)piperazine" includes the development of pyrido(2,3-d)pyrimidine antibacterial agents. These compounds have shown significant activity against Gram-negative bacteria, including Pseudomonas aeruginosa, indicating their potential as antibacterial agents. The structure-activity relationships of these compounds suggest that specific substitutions on the piperazine moiety can enhance their antibacterial efficacy (Matsumoto & Minami, 1975).
Pharmacological Properties
The pharmacological screening of 4-piperazinopyrimidines with a methylthio substituent has revealed a profile including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties. This highlights the diverse potential therapeutic applications of these compounds, particularly in addressing nausea and psychological disorders (Mattioda et al., 1975).
特性
IUPAC Name |
1-[(4-methylsulfanylphenyl)methyl]-4-pyridin-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3S/c1-21-16-7-5-15(6-8-16)14-19-10-12-20(13-11-19)17-4-2-3-9-18-17/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHONQCPPVKHCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Methylthio)benzyl]-4-(2-pyridinyl)piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6-dimethyl-2-[(4-nitrobenzyl)thio]thieno[2,3-d]pyrimidin-4-ol](/img/structure/B5546402.png)

![1-[(dimethylamino)sulfonyl]-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]-3-piperidinecarboxamide](/img/structure/B5546410.png)

![4-{[4-(dimethylamino)phenyl]acetyl}-1,4-oxazepan-6-ol](/img/structure/B5546428.png)

![2-propyl-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-1,3-thiazole-4-carboxamide](/img/structure/B5546444.png)

![ethyl [(6,6-dimethyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5546459.png)
![8-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5546472.png)
![3-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}octahydro-2(1H)-quinoxalinone](/img/structure/B5546476.png)
![[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetic acid](/img/structure/B5546477.png)
![3-{[4-(3,4-difluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]carbonyl}phenol](/img/structure/B5546489.png)
